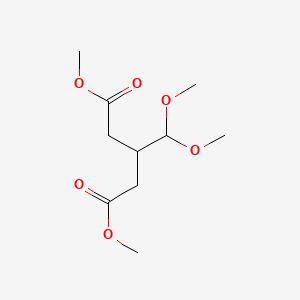
Dimethyl 3-(dimethoxymethyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(dimethoxymethyl)pentanedioate is an organic compound with the molecular formula C9H16O6. It is a dimethyl ester derivative of pentanedioic acid, featuring a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3-(dimethoxymethyl)pentanedioate can be synthesized through the esterification of 3-(dimethoxymethyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-(dimethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or ethers.
Applications De Recherche Scientifique
Dimethyl 3-(dimethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins due to its ester functionality.
Mécanisme D'action
The mechanism of action of dimethyl 3-(dimethoxymethyl)pentanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding acids and alcohols. The dimethoxymethyl group can undergo hydrolysis to form formaldehyde and methanol, which can further participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-(methoxymethoxy)pentanedioate
- Dimethyl 3-(ethoxymethoxy)pentanedioate
- Dimethyl 3-(isobutyl)pentanedioate
Uniqueness
Dimethyl 3-(dimethoxymethyl)pentanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity compared to other similar esters. This group can undergo specific hydrolysis reactions, making the compound valuable in synthetic applications where controlled release of methanol and formaldehyde is desired.
Propriétés
Numéro CAS |
42977-08-2 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
dimethyl 3-(dimethoxymethyl)pentanedioate |
InChI |
InChI=1S/C10H18O6/c1-13-8(11)5-7(6-9(12)14-2)10(15-3)16-4/h7,10H,5-6H2,1-4H3 |
Clé InChI |
DUAWMBALUQAHRH-UHFFFAOYSA-N |
SMILES canonique |
COC(C(CC(=O)OC)CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


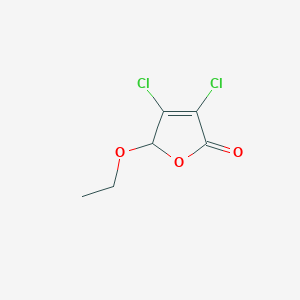
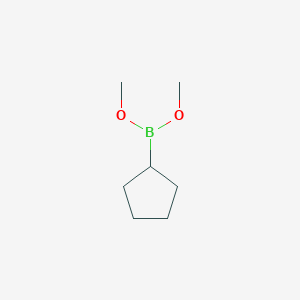
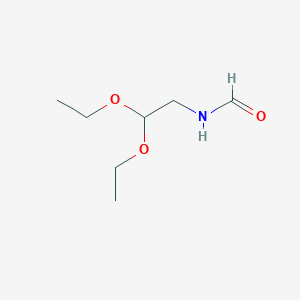
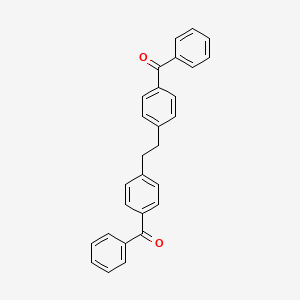
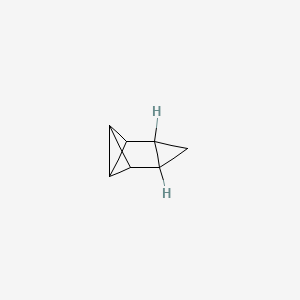
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
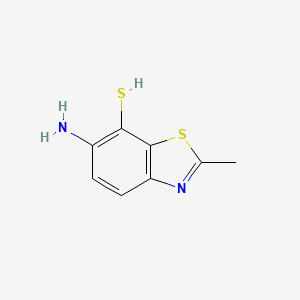
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
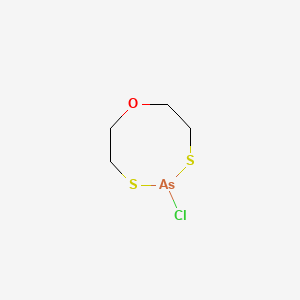
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
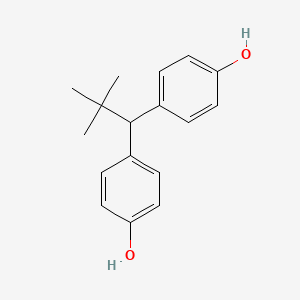

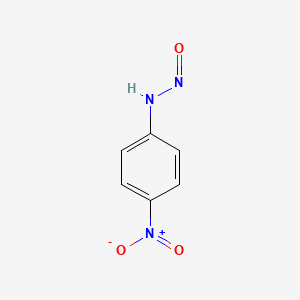
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
